5-Chloro-3-(3,4-dichlorobenzylidene)-oxindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-3-(3,4-dichlorobenzylidene)-oxindole is a synthetic organic compound with the molecular formula C15H8Cl3NO It belongs to the class of oxindoles, which are characterized by a fused indole and lactam ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(3,4-dichlorobenzylidene)-oxindole typically involves the condensation of 5-chlorooxindole with 3,4-dichlorobenzaldehyde. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an appropriate solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-(3,4-dichlorobenzylidene)-oxindole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxindole derivatives, while substitution reactions can produce a variety of substituted oxindoles.
Scientific Research Applications
5-Chloro-3-(3,4-dichlorobenzylidene)-oxindole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Materials Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.
Biological Research: The compound is used as a tool to study various biological processes and pathways, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 5-Chloro-3-(3,4-dichlorobenzylidene)-oxindole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Chlorooxindole: A precursor in the synthesis of 5-Chloro-3-(3,4-dichlorobenzylidene)-oxindole.
3,4-Dichlorobenzaldehyde: Another precursor used in the synthesis.
Other Substituted Oxindoles: Compounds with similar structures but different substituents, such as 5-bromo-3-(3,4-dichlorobenzylidene)-oxindole.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H8Cl3NO |
---|---|
Molecular Weight |
324.6 g/mol |
IUPAC Name |
(3E)-5-chloro-3-[(3,4-dichlorophenyl)methylidene]-1H-indol-2-one |
InChI |
InChI=1S/C15H8Cl3NO/c16-9-2-4-14-10(7-9)11(15(20)19-14)5-8-1-3-12(17)13(18)6-8/h1-7H,(H,19,20)/b11-5+ |
InChI Key |
ZNWHRRGSLIYLOQ-VZUCSPMQSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/2\C3=C(C=CC(=C3)Cl)NC2=O)Cl)Cl |
Canonical SMILES |
C1=CC(=C(C=C1C=C2C3=C(C=CC(=C3)Cl)NC2=O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.